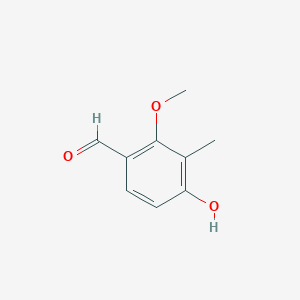

4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Description

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

4-hydroxy-2-methoxy-3-methylbenzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-6-8(11)4-3-7(5-10)9(6)12-2/h3-5,11H,1-2H3 |

InChI Key |

VKAPRZXDFDVALI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde with similar compounds:

Preparation Methods

Vanillyl Alcohol as a Starting Material

A prominent route begins with vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Tosylation of the hydroxyl group generates a p-quinone methide intermediate, enabling regioselective lithiation at the sterically hindered C2 position. Subsequent methylation with methyl iodide installs the methyl group, achieving regiospecificity critical for avoiding isomerization. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) converts the benzylic alcohol to the aldehyde, yielding 4-hydroxy-3-methoxy-2-methylbenzaldehyde in 44% overall yield. While this method optimizes steric control, repositioning substituents to match the target 4-hydroxy-2-methoxy-3-methyl isomer would require altering the starting material’s substitution pattern.

Redox-Neutral Functionalization

Alternative approaches employ crotylation and Claisen rearrangements to construct the carbon skeleton. Protection of the phenolic hydroxyl as a methoxymethyl (MOM) or benzyl ether precedes Baeyer-Villiger oxidation, which introduces ketone functionalities for downstream aldehyde formation. Hydroformylation using acetylacetonate dicarbonyl rhodium(I) with a bis-organophosphite ligand selectively generates linear aldehydes in 82–90% yield. This method’s flexibility in protecting group selection (MOM vs. benzyl) allows tuning of reaction conditions for improved regiochemical outcomes.

Lederer-Manasse and Gattermann Formylation

Lederer-Manasse Reaction Dynamics

The Lederer-Manasse reaction, employing formaldehyde and calcium hydroxide, converts 4-methoxy-2-methylphenol into 2-hydroxymethyl-4-methoxy-6-methylphenol. Methylation of the hydroxymethyl intermediate followed by selenium dioxide oxidation yields 2,5-dimethoxy-3-methylbenzaldehyde. However, decomposition during distillation limits practicality, with yields dropping below 50% due to competing phenolic byproduct formation. Adapting this method to target 4-hydroxy-2-methoxy-3-methylbenzaldehyde would require suppressing ether cleavage and optimizing oxidation conditions.

Gattermann-Koch Adaptations

Gattermann formylation of 2,5-dimethoxytoluene introduces an aldehyde group para to the methoxy substituent. While effective for synthesizing 2,5-dimethoxy-4-methylbenzaldehyde, this method struggles with electron-rich substrates due to over-substitution. Protecting the phenolic hydroxyl as a silyl ether prior to formylation could enhance selectivity for the target compound.

Bromination and Cross-Coupling Approaches

Tetrabutylammonium Tribromide Mediated Halogenation

Employing tetrabutylammonium tribromide in dichloromethane enables milder bromination conditions, achieving 76% yield for 3-bromo-6-hydroxy-4-methoxybenzaldehyde. Reductive dehalogenation or cross-coupling with methyl Grignard reagents presents a pathway to introduce the methyl group, though competing protodebromination remains a challenge.

Mannich Reaction and Acetoxylation Pathways

Mannich Base Formation

Reaction of 4-methoxy-2-methylphenol with formaldehyde and dimethylamine generates a Mannich base, which undergoes acetoxylation to form 2-acetoxy-5-methoxy-3-methylbenzyl acetate. Hydrolysis and oxidation sequences convert this intermediate to the target aldehyde, but yields are suboptimal (≤30%) due to side reactions at the amine moiety. Catalytic hydrogenation or alternative oxidizing agents (e.g., TEMPO/NaClO) may improve efficiency.

Claisen Rearrangement Optimization

Heating crotyl ether derivatives of protected phenols induces Claisen rearrangement, forming γ,δ-unsaturated ketones. Ozonolysis or Wacker oxidation of the double bond could generate the aldehyde functionality, though over-oxidation to carboxylic acids must be controlled via stoichiometric reductants.

Catalytic Hydroformylation Innovations

Rhodium-catalyzed hydroformylation of vinyl ethers derived from 4-hydroxy-2-methoxy-3-methylphenol offers a direct route to the aldehyde. Using Rh(CO)₂(acac) with a Billig bis-organophosphite ligand ensures linear selectivity (>90%), though substrate accessibility limits broader application. Developing chiral ligands to control stereochemistry at the methyl-bearing carbon remains an open challenge.

Green Chemistry and Solvent Effects

Recent advances emphasize solvent-free conditions and aqueous-phase reactions. For instance, DDQ-mediated oxidations in water/CH₂Cl₂ mixtures (19:1) reduce environmental impact while maintaining 44% yield. Similarly, replacing dichloromethane with cyclopentyl methyl ether (CPME) in bromination reactions improves safety profiles without sacrificing efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-2-methoxy-3-methylbenzaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via regioselective formylation of substituted phenols. For example, Reimer-Tiemann or Vilsmeier-Haack reactions are commonly employed. Reaction optimization involves adjusting parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., POCl₃ for Vilsmeier reactions). Monitor progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates . Purity (>95%) is achievable through gradient recrystallization using ethanol/water mixtures .

Q. How should researchers handle purification challenges for this compound, particularly when isolating minor isomers?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates structural isomers. For trace impurities, preparative HPLC with a phenyl-hexyl stationary phase resolves co-eluting derivatives. Storage at 0–6°C in amber vials under nitrogen minimizes degradation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135), FT-IR (aldehyde C=O stretch at ~1680 cm⁻¹), and HRMS (ESI+ mode, [M+H]+ ion). Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) provides definitive confirmation, as demonstrated for analogous methoxybenzaldehydes .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved through experimental design?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., DPPH vs. ORAC assays). Design dose-response studies (0.1–100 µM) across multiple models (e.g., HepG2 cells, murine macrophages) with ROS-specific probes (e.g., DCFH-DA). Include positive controls (e.g., ascorbic acid) and validate via LC-MS/MS to rule out degradation artifacts .

Q. What strategies address low sensitivity in detecting this compound via HPLC-UV, and how can detection limits be improved?

- Methodological Answer : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances UV absorbance at 360 nm. Alternatively, switch to UPLC-MS/MS (MRM mode, m/z 179→135) for sub-ng/mL detection. Optimize ionization parameters (e.g., 30 V collision energy) to minimize matrix effects in biological samples .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., Topomer CoMFA) to predict logP, solubility, and metabolic stability. Prioritize derivatives with calculated Caco-2 permeability >5 × 10⁻⁶ cm/s and CYP3A4 inhibition scores <50%. Validate predictions via in vitro microsomal assays (e.g., human liver microsomes, NADPH cofactor) .

Contradictions and Validation

- Evidence Conflicts : While some studies report anti-inflammatory activity (IC₅₀ = 10 µM in RAW264.7 cells ), others note cytotoxicity at similar doses. Reconcile by testing in primary cells (e.g., human PBMCs) and verifying via dual luciferase assays (NF-κB/AP-1 pathways) .

- Storage Stability : Conflicting data on shelf life (6–12 months at −20°C) may stem from residual solvent traces. Conduct accelerated stability studies (40°C/75% RH, 3 months) with periodic HPLC-UV checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.